![molecular formula C13H17NO3S B13654833 5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H17NO3S and a molecular weight of 267.34 g/mol . This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid involves several steps. One common synthetic route starts with the cyclization of 2-thiophenecarboxaldehyde and 2-aminopyridine in the presence of a suitable catalyst . The resulting intermediate is then subjected to pivaloylation using pivaloyl chloride in the presence of a base such as triethylamine . The reaction conditions typically involve refluxing the mixture in an organic solvent like dichloromethane or toluene.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, similar thienopyridine compounds are known to inhibit platelet aggregation by blocking the P2Y12 receptor on platelets .
Vergleich Mit ähnlichen Verbindungen
5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid can be compared with other thienopyridine derivatives such as:
Clopidogrel: A well-known antiplatelet agent used to prevent blood clots.
Ticlopidine: Another antiplatelet drug with similar mechanisms of action.
Prasugrel: A newer thienopyridine derivative with enhanced efficacy and safety profiles.
The uniqueness of this compound lies in its specific pivaloyl group, which may confer distinct chemical and biological properties compared to other thienopyridine compounds .
Eigenschaften
Molekularformel |
C13H17NO3S |
---|---|
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
5-(2,2-dimethylpropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3S/c1-13(2,3)12(17)14-5-4-9-8(7-14)6-10(18-9)11(15)16/h6H,4-5,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
KBWANOLSOXMGDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)N1CCC2=C(C1)C=C(S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.